1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde
Description
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde (hereafter referred to as Compound A) is a cyclopropane-based aldehyde functionalized with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group. The TBDMS moiety serves as a sterically hindered protecting group, enhancing stability during synthetic processes while allowing selective deprotection under controlled conditions (e.g., fluoride ions). The cyclopropane ring introduces significant ring strain, which can influence reactivity, particularly in ring-opening or nucleophilic addition reactions at the aldehyde group. Compound A is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocycles, such as 1,4-benzothiazepines, as evidenced by its role in reductive alkylation reactions .
Properties
IUPAC Name |
1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIJDLRSPOAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944794-73-4 | |
| Record name | 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The cyclopropane ring can be introduced through various cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Tetra-n-butylammonium fluoride (TBAF), acetic acid/water mixture
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Free hydroxymethyl derivatives
Scientific Research Applications
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and the protective role of the TBS group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group protects the hydroxymethyl group from unwanted reactions until deprotection is desired .
Comparison with Similar Compounds
Comparison with Similar Compounds
Variation in Silyl Protecting Groups
Compound B : 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde
- Structural Difference : Replaces TBDMS with a triisopropylsilyl (TIPS) group.
- Key Properties :
- Applications : Preferred in multi-step syntheses requiring prolonged stability under basic environments.
Variation in Cycloalkane Ring Structure
Compound C : 1-[(tert-Butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde
- Structural Difference : Cyclopentane replaces the cyclopropane ring.
- Key Properties :
Compound D : 2-[(tert-Butyldimethylsilyl)oxy]-2-cyclopentylacetal
- Structural Difference : Silyl group is positioned at the 2-carbon of a cyclopentylacetal.
Substituent Position and Functional Group Impact
- Aldehyde vs. Acetal : Compound A’s aldehyde group is more electrophilic than Compound D’s acetal, making it more reactive in condensations (e.g., aldol reactions).
- Cyclopropane vs. Cyclopentane : The strained cyclopropane in Compound A facilitates unique reactivity, such as participation in [2+1] cycloadditions, which are absent in cyclopentane analogues.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
Research Findings
- Synthetic Utility : Compound A’s TBDMS group enables efficient protection of the hydroxymethyl group during reductive alkylation, as demonstrated in the synthesis of 1,4-benzothiazepines .
- Stability Studies : TBDMS (Compound A) shows superior acid stability compared to TIPS (Compound B), making it preferable for acidic workup conditions.
- Reactivity Insights : The cyclopropane ring in Compound A undergoes strain-driven ring-opening in the presence of nucleophiles, a feature absent in cyclopentane analogues (Compound C) .
Biological Activity
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde (CAS No. 944794-73-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHOSi
- Molecular Weight : 214.38 g/mol
- Structure : The compound features a cyclopropane ring, which is known for its strain energy, potentially influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the protection of functional groups to enhance stability during reaction processes. One common method includes the use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities, facilitating further transformations without undesired side reactions.
The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an inhibitor or modulator in biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of cyclopropane compounds can act as inhibitors for various glycosidases. In particular, certain derivatives have shown inhibition of β-glucosidase and β-galactosidase, indicating potential applications in treating conditions related to glycosylation disorders .
- Cellular Effects : The compound may exhibit effects on cellular proliferation and apoptosis through modulation of signaling pathways. For instance, compounds with similar structures have been implicated in the regulation of PARP1 activity, which plays a crucial role in DNA repair mechanisms and cancer cell survival .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, although specific data on this compound is limited. The presence of the cyclopropyl moiety is often associated with enhanced biological activity due to increased lipophilicity and interaction with biological membranes.
Study 1: Enzyme Activity Assays
A study investigating the enzyme inhibition properties of cyclopropane derivatives found that specific modifications at the cyclopropane ring could significantly alter enzyme affinity and selectivity. For example, certain derivatives inhibited β-glucosidase by reducing its activity to 43% at a concentration of 5 mM .
| Compound | Enzyme Target | Inhibition % at 5 mM | Inhibition % at 25 mM |
|---|---|---|---|
| Compound A | β-glucosidase | 43% | 20% |
| Compound B | β-galactosidase | 25% | No increase |
| Compound C | β-mannosidase | Increased to 148% | Increased to 240% |
Study 2: PARP1 Interaction
In another study focused on PARP1 inhibitors, compounds structurally related to cyclopropanes were shown to possess sub-micromolar inhibition potency against PARP1, highlighting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
